N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide
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Overview
Description
N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a fluoro-substituted isoquinoline moiety and an oxazole ring. It has been studied for its ability to modulate voltage-gated potassium channels, making it a promising candidate for the treatment of various neurological disorders .
Preparation Methods
The synthesis of N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide involves several steps. The key synthetic route includes the formation of the isoquinoline and oxazole rings, followed by their coupling. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its effects on cellular processes and ion channels.
Medicine: Its potential as a therapeutic agent for neurological disorders, such as epilepsy, has been explored.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by modulating voltage-gated potassium channels. It binds to specific sites on these channels, altering their conformation and affecting ion flow. This modulation can help stabilize neuronal activity, making it useful in the treatment of conditions like epilepsy. The molecular targets include the potassium channel subunits, and the pathways involved are related to ion transport and neuronal excitability .
Comparison with Similar Compounds
Similar compounds include other potassium channel modulators such as:
- N-[4-(6-fluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide
- 1,2,4-benzothiadiazine-1,1-dioxide derivatives These compounds share structural similarities but differ in their specific functional groups and overall activity. N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide is unique due to its oxazole ring and specific substitution pattern, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C22H22FN3O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C22H22FN3O2/c1-13-8-19(26-7-6-16-10-18(23)5-4-17(16)11-26)9-14(2)20(13)25-22(27)21-15(3)24-12-28-21/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,25,27) |
InChI Key |
AGCOYFTXZGJTRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=C(N=CO2)C)C)N3CCC4=C(C3)C=CC(=C4)F |
Origin of Product |
United States |
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